2-Bromo-4'-methoxybenzophenone

Vue d'ensemble

Description

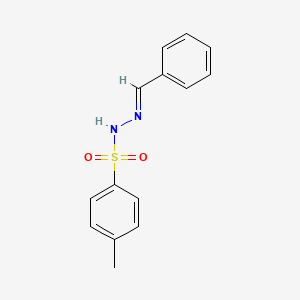

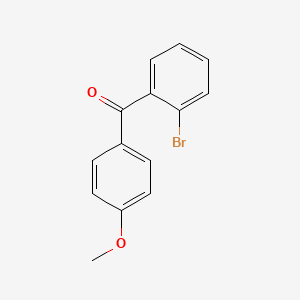

2-Bromo-4’-methoxybenzophenone, also known as Oxybenzone, is a benzophenone derivative. It is a white crystalline powder and is used as a cell-permeable, covalent and potent protein tyrosine phosphatase inhibitor .

Synthesis Analysis

The synthesis of 2-Bromo-4’-methoxybenzophenone involves the reaction of 4-hydroxybenzophenone with bromine in the presence of acetic acid. It has been synthesized via a Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .Molecular Structure Analysis

The molecular formula of 2-Bromo-4’-methoxybenzophenone is C14H11BrO2 . The InChI code is 1S/C14H11BrO2/c1-17-11-8-6-10 (7-9-11)14 (16)12-4-2-3-5-13 (12)15/h2-9H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-4’-methoxybenzophenone is a white solid . The molecular weight is 291.14 .Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-4’-methoxybenzophenone: is a valuable intermediate in organic synthesis. Its bromine atom is reactive and can be used in various coupling reactions, such as Suzuki coupling, to create complex molecules. This compound is particularly useful in synthesizing aromatic ketones, which are crucial in developing pharmaceuticals and agrochemicals .

Pharmaceutical Applications

In the pharmaceutical industry, 2-Bromo-4’-methoxybenzophenone serves as an intermediate for synthesizing various drugs. It is employed in creating compounds with potential therapeutic effects, including anti-inflammatory, analgesic, and antipyretic properties .

Material Science

This compound is utilized in material science, particularly in the creation of polymers and plastics that require UV stability. Its ability to absorb UV light makes it an excellent additive to prevent material degradation due to sunlight exposure .

Analytical Chemistry

2-Bromo-4’-methoxybenzophenone: is used in analytical chemistry as a standard or reference compound. Its distinct spectral properties allow for calibration of instruments and verification of analytical methods .

Chemical Education

It is also incorporated into educational experiments to teach students about bromination reactions and the synthesis of aromatic compounds. This hands-on approach helps in understanding the principles of organic chemistry and the application of brominating agents .

Industrial Uses

Industrially, 2-Bromo-4’-methoxybenzophenone is used in the manufacture of dyes, pigments, and other chemicals that require a brominated aromatic ketone as a starting material. Its reactivity with various organic substrates makes it a versatile compound in industrial chemistry .

Mécanisme D'action

Target of Action

A similar compound, 2-bromo-4’-methoxyacetophenone, is known to act as a potent protein tyrosine phosphatase inhibitor . Protein tyrosine phosphatases play crucial roles in cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Bromo-4’-methoxybenzophenone might interact with its targets in a similar manner.

Pharmacokinetics

Its solubility in various solvents such as dmso, water (partly miscible), most organic solvents, and methanol suggests that it could have good bioavailability.

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQIWWJREILQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428500 | |

| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59142-63-1 | |

| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)